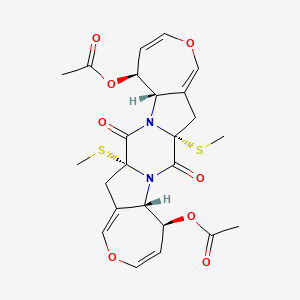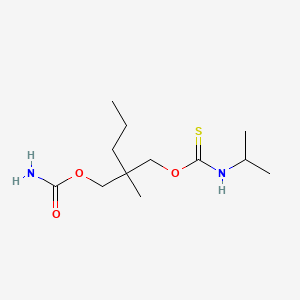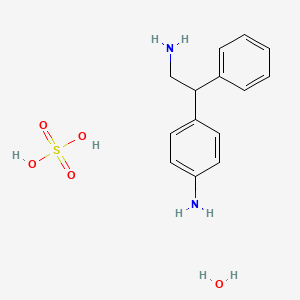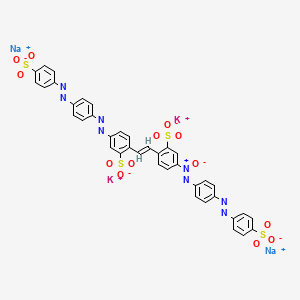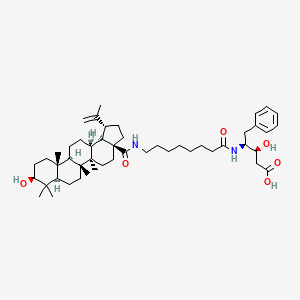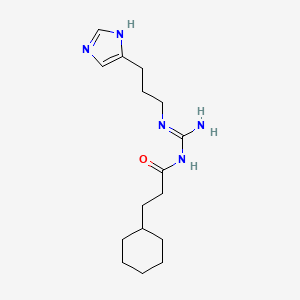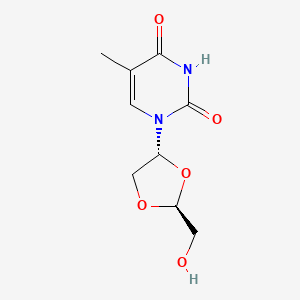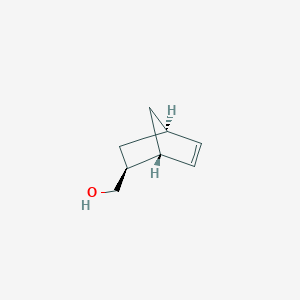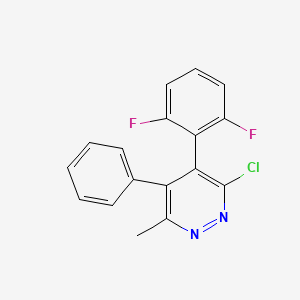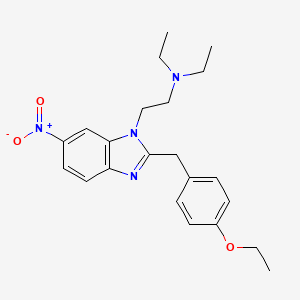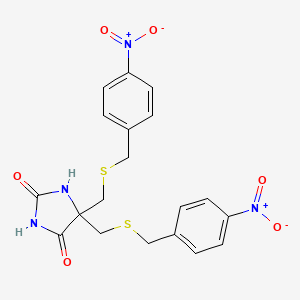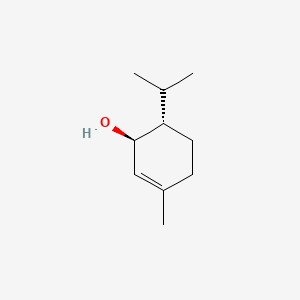
trans-(-)-p-Menth-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-(-)-Piperitol is a naturally occurring monoterpenoid alcohol found in various essential oils. It is known for its pleasant aroma and is often used in the fragrance and flavor industries. The compound has a trans configuration, which means that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trans-(-)-Piperitol can be synthesized through several methods, including the reduction of piperitone or the hydration of piperitenone. One common synthetic route involves the catalytic hydrogenation of piperitone in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature.
Industrial Production Methods: In industrial settings, trans-(-)-Piperitol is often extracted from natural sources such as peppermint oil or eucalyptus oil. The extraction process involves steam distillation followed by fractional distillation to isolate the desired compound. This method is preferred due to its cost-effectiveness and the availability of natural sources.
Analyse Chemischer Reaktionen
Types of Reactions: Trans-(-)-Piperitol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Trans-(-)-Piperitol can be oxidized to piperitone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to piperitol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Trans-(-)-Piperitol can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Piperitone
Reduction: Piperitol
Substitution: Halogenated derivatives of piperitol
Wissenschaftliche Forschungsanwendungen
Trans-(-)-Piperitol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Trans-(-)-Piperitol is studied for its antimicrobial and antifungal properties.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances, flavors, and cosmetics due to its pleasant aroma.
Wirkmechanismus
Trans-(-)-Piperitol can be compared with other similar compounds such as cis-piperitol, piperitone, and piperitenone.
Uniqueness:
Trans-(-)-Piperitol vs. Cis-Piperitol: The trans configuration of trans-(-)-Piperitol gives it different chemical and physical properties compared to its cis isomer.
Trans-(-)-Piperitol vs. Piperitone: While both compounds are monoterpenoids, trans-(-)-Piperitol is an alcohol, whereas piperitone is a ketone.
Trans-(-)-Piperitol vs. Piperitenone: Piperitenone is an unsaturated ketone, whereas trans-(-)-Piperitol is a saturated alcohol.
Vergleich Mit ähnlichen Verbindungen
- Cis-Piperitol
- Piperitone
- Piperitenone
Eigenschaften
CAS-Nummer |
25437-28-9 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(1S,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
HPOHAUWWDDPHRS-VHSXEESVSA-N |
Isomerische SMILES |
CC1=C[C@H]([C@@H](CC1)C(C)C)O |
Kanonische SMILES |
CC1=CC(C(CC1)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



